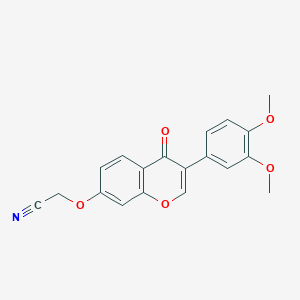
2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile” is a complex organic molecule. It contains a chromene core, which is a common structure in many natural products and pharmaceuticals . The molecule also contains two methoxy groups and a nitrile group, which can contribute to its reactivity and potential biological activity .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including decarboxylation, aldoxime reaction, and dehydration . For example, the synthesis of 3,4-dimethoxyphenyl acetonitrile involves decarboxylation of 3-(3,4-dimethoxyphenyl)-2’,3’-epoxy-potassium propionate to prepare 3,4-dimethoxy phenylacetaldehyde. This is followed by an aldoxime reaction with sodium bicarbonate and hydroxylamine hydrochloride, and finally a dehydration reaction .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a chromene ring (4H-chromen-7-yl), which is a fused ring system with a benzene ring attached to a pyran ring. Attached to this chromene ring is a 3,4-dimethoxyphenyl group and a nitrile group (acetonitrile). The “2-((3-(3,4-dimethoxyphenyl)-4-oxo” part of the name indicates that the 3,4-dimethoxyphenyl group is attached to the 2-position of the chromene ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and reagents present. The nitrile group could undergo hydrolysis to form a carboxylic acid, or reduction to form an amine. The chromene ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitrile group could make it polar and potentially increase its boiling point. The methoxy groups could also affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Photoluminescent Materials
The study by Ekinci et al. (2000) on the electrooxidation of 2-amino-3-cyano-4-phenylthiophene revealed a new class of π-conjugated oligoaminothiophenes exhibiting photoluminescent properties, which suggests potential applications in the development of novel photoluminescent materials (Ekinci, Horasan, Altundas, & Demir, 2000).
Crystal Structure Analysis
Penkova, Retailleau, and Manolov (2010) determined the crystal structure of a related poly[(acetone-O)-3-((3,4-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-(2-oxo-2H-chromen-4-olate)sodium], which could be indicative of the structural analytical capabilities for similar complex organic compounds (Penkova, Retailleau, & Manolov, 2010).
Synthesis and Complexation Studies
Fedorova et al. (2003) reported the synthesis and photochromic behaviour of 3,3-diphenyl-3H-benzo[f]chromenes, which included light-controlled complexation studies. This suggests potential applications in the development of light-responsive materials and sensors (Fedorova, Maurel, Ushakov, Nazarov, Gromov, Chebun’kova, Feofanov, Alaverdian, Alfimov, & Barigelletti, 2003).
Catalysis and Organic Synthesis
Maghsoodlou et al. (2010) described an efficient synthesis of compounds using ZnO as a catalyst. Such methodologies could be applicable in the synthesis or functionalization of 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile, highlighting the importance of catalyst choice in organic synthesis processes (Maghsoodlou, Habibi-Khorassani, Shahkarami, Maleki, & Rostamizadeh, 2010).
Antioxidant Activity and Molecular Docking
Bandari et al. (2017) synthesized new chromeno carbamodithioate derivatives and evaluated their antioxidant activity through molecular docking studies, suggesting a potential pathway for evaluating the biological activity of similar compounds (Bandari, Kammari, Madda, Kommu, Lakkadi, Vuppala, & Tigulla, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-22-16-6-3-12(9-18(16)23-2)15-11-25-17-10-13(24-8-7-20)4-5-14(17)19(15)21/h3-6,9-11H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSISQQLLXWUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-Dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]ethanone](/img/structure/B2708077.png)
![ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2708079.png)

![Tert-butyl N-[[3-(prop-2-enoylamino)oxetan-3-yl]methyl]carbamate](/img/structure/B2708081.png)
![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2708082.png)
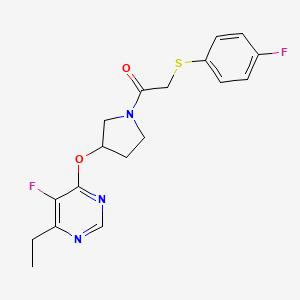
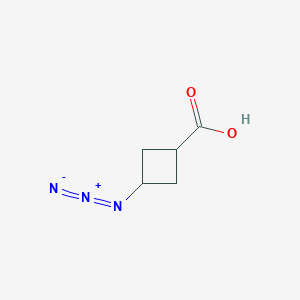
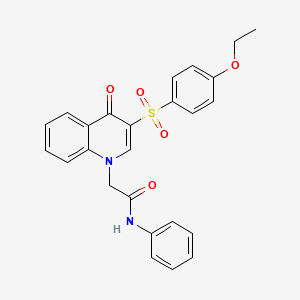
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2708091.png)
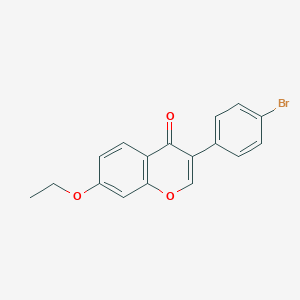
![N-(4-chlorophenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2708094.png)
![6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2708095.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2708096.png)
![2-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2708097.png)